molecular formula C25H21N3O2S2 B8706319 N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide

N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide

Cat. No.: B8706319
M. Wt: 459.6 g/mol
InChI Key: FYBYFIVWTGVBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide is a useful research compound. Its molecular formula is C25H21N3O2S2 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H21N3O2S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C25H21N3O2S2/c29-23(28-14-6-10-17-7-4-5-11-21(17)28)16-31-25-27-20-13-12-19(15-22(20)32-25)26-24(30)18-8-2-1-3-9-18/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,26,30)

InChI Key

FYBYFIVWTGVBTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of compound 50 (0.22 g, 0.62 mmol) in dry CH2Cl2 (6 mL) was added benzoyl chloride (0.10 mL, 0.93 mmol) followed by dropwise addition of Et3N (0.26 mL, 1.86 mmol). The reaction was stirred overnight under N2 at room temperature. The reaction mixture was poured onto ice-water, and extracted with CH2Cl2 (3×20 mL). The combined organics extracts were washed with water (2×10 mL), and saturated NaCl (2×10 mL). Dried over MgSO4 and filtered. The solvent was removed under reduced pressure, and the product was purified by column chromatography (EtOAc/hexanes 1:1) to afford 55 as a white solid (132 mg, 46%); MS m/z: 460 (M+H)+. Anal. Calcd. For, C25H21N3O2S2: C, 65.33; H, 4.61; N, 9.14; S, 13.95. Found: C, 65.08; H, 4.64; N, 8.99; S, 13.69.
Name
compound 50
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Yield
46%

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